

# physical and chemical properties of 2-Fluorobenzoic acid

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## Compound of Interest

Compound Name: 2-Fluorobenzoic acid

Cat. No.: B7722697

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An In-depth Technical Guide to the Physical and Chemical Properties of **2-Fluorobenzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-fluorobenzoic acid**. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.

## Core Physical and Chemical Properties

**2-Fluorobenzoic acid** is an aromatic carboxylic acid with a fluorine atom at the ortho position of the benzene ring relative to the carboxylic acid group. Its molecular formula is C<sub>7</sub>H<sub>5</sub>FO<sub>2</sub>. This compound typically appears as a white to light yellow crystalline powder or needles.<sup>[1][2][3]</sup>

## Physical Properties

The physical characteristics of **2-fluorobenzoic acid** are summarized in the table below, providing a clear reference for laboratory and research applications.

Property	Value	References
Molecular Weight	140.11 g/mol	
Melting Point	122-125 °C	
Boiling Point	114 °C	
Density	1.46 g/cm <sup>3</sup>	
Appearance	White to light yellow crystalline powder or needles	
Solubility	Slightly soluble in water. Soluble in organic solvents like benzene, toluene, ketones, and ethers.	
Water Solubility	7.2 g/L	
Vapor Pressure	0.016 mmHg at 25°C	

## Chemical Properties

The chemical properties of **2-fluorobenzoic acid** are crucial for understanding its reactivity and potential applications in synthesis and drug design.

Property	Value	References
pKa (Acidity)	3.27 (at 25°C)	
log P (Octanol-Water Partition Coefficient)	1.856	
Flash Point	101.8 °C	
Stability	Stable under recommended storage conditions.	
InChI Key	NSTREUWFTAOOKS- UHFFFAOYSA-N	
SMILES	<chem>O=C(O)c1ccccc1F</chem>	

## Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and characterization of **2-fluorobenzoic acid**.

### NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen, carbon, and fluorine nuclei within the molecule.

- $^1\text{H}$  NMR: Provides information on the chemical shifts and coupling constants of the protons.
- $^{13}\text{C}$  NMR: Offers insights into the carbon framework of the molecule.
- $^{19}\text{F}$  NMR: Specifically probes the fluorine atom, which is a key feature of this compound.

### Other Spectroscopic Techniques

- Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy: Reveals the vibrational modes of the molecule, confirming the presence of functional groups like the carboxylic acid and the C-F bond.
- Raman Spectroscopy: Complements IR spectroscopy by providing information on other vibrational modes.

## Experimental Protocols

This section details the methodologies for key experiments related to the synthesis, purification, and characterization of **2-fluorobenzoic acid**.

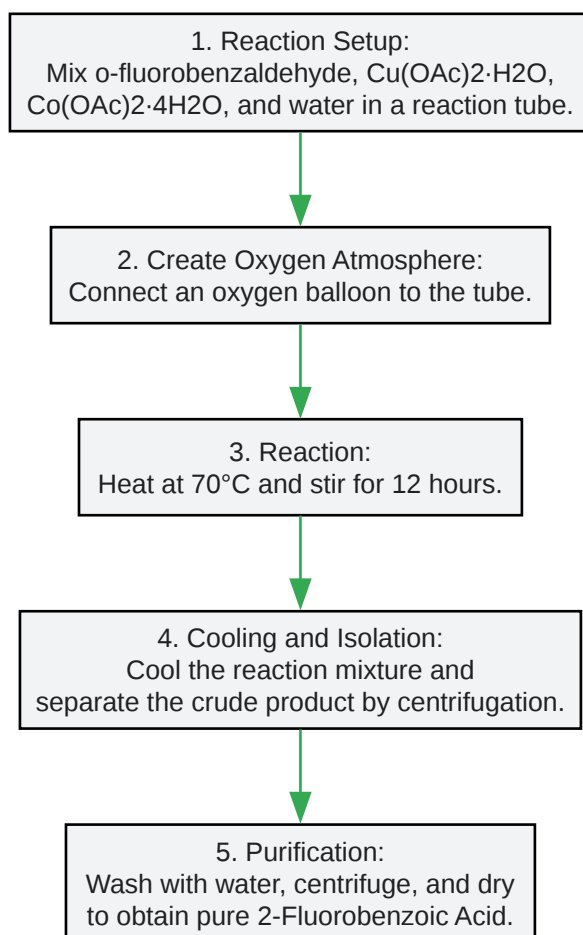
### Synthesis of 2-Fluorobenzoic Acid

A common method for the synthesis of **2-fluorobenzoic acid** involves the oxidation of o-fluorobenzaldehyde.

Protocol: Oxidation of o-Fluorobenzaldehyde

- **Reaction Setup:** To a 15 mL glass reaction tube, add water (2 mL), o-fluorobenzaldehyde (1 mmol),  $\text{Cu}(\text{OAc})_2 \cdot \text{H}_2\text{O}$  (0.03 mmol, 3% mole fraction), and  $\text{Co}(\text{OAc})_2 \cdot 4\text{H}_2\text{O}$  (0.03 mmol, 3% mole fraction).
- **Oxygen Atmosphere:** Connect an oxygen balloon to the reaction tube.
- **Heating and Stirring:** Place the reaction tube in an oil bath preheated to 70°C and stir the mixture for 12 hours.
- **Workup:** After the reaction is complete, cool the mixture to lower the temperature.
- **Isolation:** Separate the crude solid product by centrifugation.
- **Washing and Drying:** Ultrasonically wash the solid with 3 mL of water, followed by centrifugation and drying to a constant weight to obtain the target product.

#### Workflow for the Synthesis of **2-Fluorobenzoic Acid**



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Caption: Workflow for the synthesis of **2-fluorobenzoic acid**.

## Purification

Purification of **2-fluorobenzoic acid** can be achieved through several methods to obtain a high-purity product.

Protocol: Recrystallization and Sublimation

- Recrystallization: Crystallize the crude acid from 50% aqueous ethanol, dilute HCl, or benzene.
- Zone Melting or Vacuum Sublimation: For higher purity, purify the recrystallized acid by zone melting or vacuum sublimation at 130-140°C.

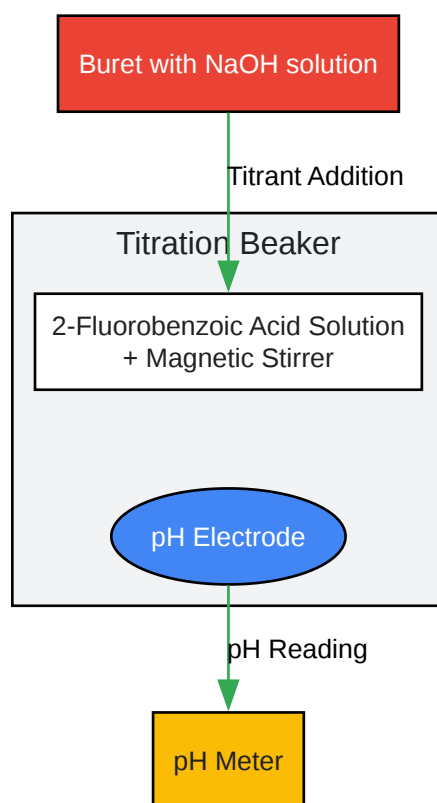
## Determination of pKa

The pKa of **2-fluorobenzoic acid** can be determined using potentiometric titration.

Protocol: Potentiometric Titration

- Sample Preparation: Prepare a solution of **2-fluorobenzoic acid** of known concentration in a suitable solvent system (e.g., acetonitrile-water mixtures).
- Electrode Calibration: Calibrate the pH electrode system using standard buffer solutions.
- Titration: Titrate the **2-fluorobenzoic acid** solution with a standardized solution of a strong base (e.g., NaOH) at a constant temperature.
- Data Acquisition: Record the pH of the solution after each addition of the titrant.
- Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is equal to the pH at the half-equivalence point. The data can be processed using software like Hyperquad 2006 for more accurate determination.

Experimental Setup for pKa Determination



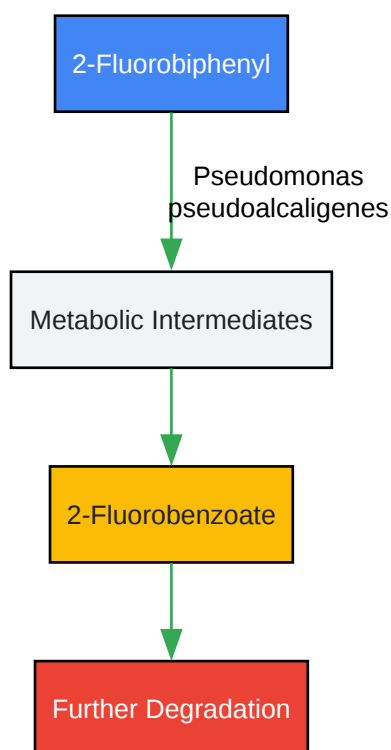
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Caption: Setup for potentiometric pKa determination.

## Metabolic Pathway

**2-Fluorobenzoic acid** has been studied in the field of microbiology, particularly its metabolism. Its conjugate base, 2-fluorobenzoate, is an intermediate in the metabolic pathway of 2-fluorobiphenyl by *Pseudomonas pseudoalcaligenes*.

Metabolic Pathway of 2-Fluorobiphenyl



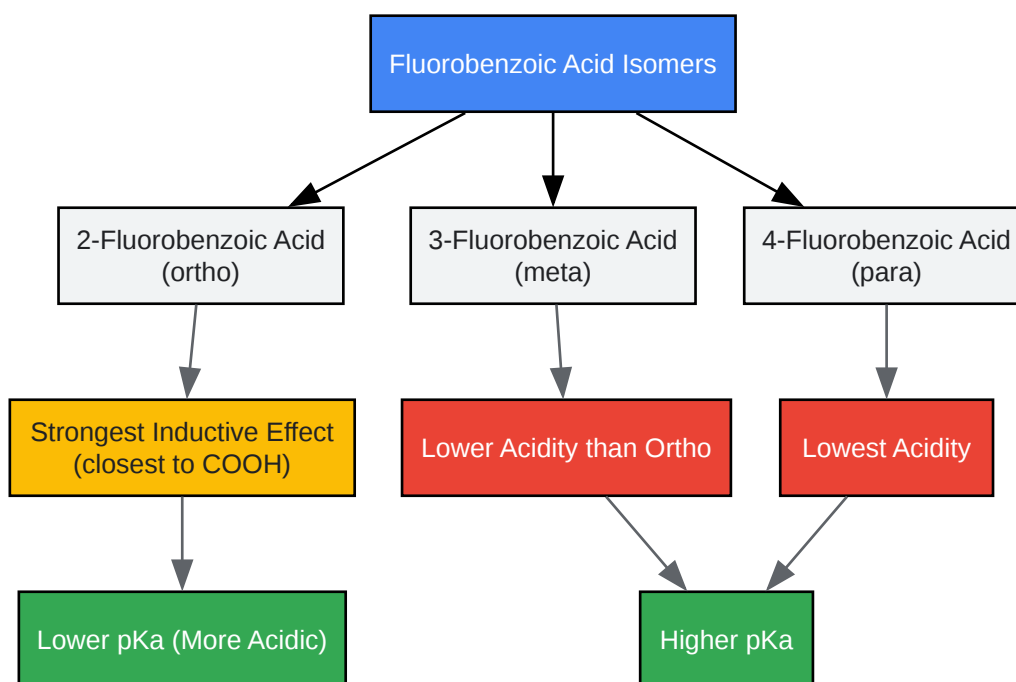
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Caption: Simplified metabolic pathway of 2-fluorobiphenyl.

## Influence of Fluorine Position on Acidity

The position of the fluorine atom on the benzoic acid ring significantly influences its acidity (pKa). The electron-withdrawing inductive effect of the fluorine atom stabilizes the carboxylate anion, thereby increasing the acidity compared to benzoic acid.

Logical Relationship of Isomer Acidity



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Caption: Influence of fluorine position on acidity.

This guide provides a foundational understanding of **2-fluorobenzoic acid**, which is essential for its application in research and development. The provided data and protocols are intended to support further investigation and utilization of this compound in various scientific fields.

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